molecular formula C17H17N3O2S2 B4577649 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B4577649
M. Wt: 359.5 g/mol
InChI Key: KAZASLOPKRYTCD-UHFFFAOYSA-N
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Description

Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are known for their versatility and exhibit a wide range of biological and chemical properties. Thiadiazole derivatives, such as “N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide,” are of interest in various scientific fields due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thioamides or the reaction of amidrazones with thiocarboxylic acids under specific conditions. Techniques such as microwave-assisted synthesis have been applied to efficiently generate thiadiazole scaffolds, highlighting a trend towards more sustainable and time-efficient synthetic methodologies (Tiwari et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a crucial tool in determining the molecular and crystal structure of thiadiazole derivatives. Studies often reveal that these compounds crystallize in various space groups with specific unit cell parameters, and their molecular arrangement is stabilized by hydrogen bond interactions and π-π stacking (Sharma et al., 2016).

Chemical Reactions and Properties

Thiadiazoles participate in numerous chemical reactions, including nucleophilic substitution, oxidation, and electrophilic addition, depending on the substituents present on the thiadiazole ring. The presence of functional groups such as the thiophene carboxamide moiety influences the reactivity and chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including melting points, solubility, and crystallinity, can be significantly affected by the nature of the substituents attached to the thiadiazole ring. Alterations in the alkyl chain length or the introduction of electron-donating or withdrawing groups can modulate these properties to suit specific applications.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a range of chemical properties, including redox behavior, photoluminescence, and electronic characteristics, which are pertinent to their application in electronic materials, dyes, and as pharmacophores. The electronic structure, determined by methods such as NMR and mass spectrometry, provides insight into the compound’s reactivity and potential interactions (Pavlova et al., 2022).

Scientific Research Applications

Anticancer Properties

Research has highlighted the synthesis and evaluation of thiadiazole and thiophene derivatives for their potential anticancer properties. For example, compounds containing thiadiazole scaffolds have been synthesized and tested for in vitro anticancer activity against human cancer cell lines. These compounds exhibit promising anticancer activity, which is attributed to the structural features of thiadiazole and benzamide groups. Molecular docking studies predict the mechanism of action, suggesting these compounds could serve as leads for developing new anticancer agents (Tiwari et al., 2017). Another study focused on novel pharmacophores containing the thiazole moiety, demonstrating potent anticancer activity, highlighting the significance of the thiazole and thiadiazole structures in designing anticancer drugs (Gomha et al., 2017).

Material Science Applications

Thiadiazoles and related heterocyclic compounds have also found applications in materials science, particularly in the development of photovoltaic devices. The design and synthesis of copolymers incorporating thiophene and thiadiazole units have been explored for their use in bulk heterojunction solar cells. These materials are investigated for their photophysical properties, demonstrating their potential in improving the efficiency of solar energy conversion. The study of these copolymers underlines the role of thiophene and thiadiazole structures in achieving high-performance photovoltaic materials (Qin et al., 2009).

Antimicrobial and Antileishmanial Activities

Compounds based on thiophene and thiadiazole have been synthesized and evaluated for their antimicrobial and antileishmanial activities. The development of novel thiophene-based compounds has demonstrated significant antimicrobial activity, which suggests their potential in addressing antibiotic resistance issues. Additionally, novel thiadiazole derivatives have been tested against Leishmania major, showing promising antileishmanial activity. These studies indicate the potential of thiophene and thiadiazole derivatives in developing new antimicrobial and antileishmanial agents, contributing to the fight against infectious diseases (Sadat-Ebrahimi et al., 2019).

properties

IUPAC Name

N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-3-9-22-13-7-4-6-12(11-13)16-19-20-17(24-16)18-15(21)14-8-5-10-23-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZASLOPKRYTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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